1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core substituted with a 2-methoxyphenyl group at position 1 and a carboxamide moiety at position 2.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2-benzamidoethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
GHAYVRFXJPVQIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pyrrolidinecarboxamide Family
The following table summarizes key structural analogues and their differentiating features:
Key Observations:
- Substituent Effects: The 2-methoxyphenyl group in the target compound (vs. 4-fluorophenyl in or 4-ethylphenyl in ) may influence lipophilicity and receptor binding. Methoxy groups enhance solubility via hydrogen bonding, while fluorophenyl groups improve metabolic stability .
- The target compound’s phenylcarbamoylethyl side chain may mitigate these issues by balancing hydrophobicity and steric bulk .
Functional Group Comparisons
Carboxamide Side Chains:
- Target Compound: The phenylcarbonylamino-ethyl group provides a planar, conjugated system that may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs).
- Piperidin-4-yl Group () : A basic nitrogen in the piperidine ring could facilitate salt formation for improved formulation, though it may increase off-target interactions .
Pyrrolidinone Core Modifications:
- The 5-oxo group in all compounds is critical for hydrogen bonding with target proteins. Substitutions at position 1 (e.g., methoxyphenyl vs. fluorophenyl) dictate steric and electronic interactions with binding sites .
Biological Activity
The compound 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide , also known by its CAS number 1081138-64-8 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Methoxyphenyl Intermediate : The reaction begins with 2-methoxyaniline reacting with an acylating agent to form a methoxyphenyl intermediate.
- Coupling with Methyl-Oxobutanoyl Group : This intermediate is then coupled with a methyl-oxobutanoyl chloride under basic conditions.
- Introduction of the Phenylcarbonyl Group : Finally, phenyl isocyanate is introduced to yield the target compound.
This multi-step synthesis highlights the complexity and potential for structural modification, which is crucial for evaluating biological activity.
Anticancer Properties
Research indicates that derivatives of 5-oxopyrrolidine, including our compound of interest, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells. Notably, the compound's structure influences its potency:
- Structure-Dependent Activity : Variations in substituents on the phenyl ring significantly affect anticancer efficacy. For instance, compounds with methoxy substitutions showed enhanced activity compared to those without .
Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Preliminary findings suggest that it exhibits selective antimicrobial properties against strains such as Staphylococcus aureus, which is significant given the rising concern over antibiotic resistance .
The mechanism by which 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways or bacterial growth, leading to reduced cell viability and proliferation.
- Receptor Modulation : It may also interact with receptors that are critical in mediating cellular responses to various stimuli, further elucidating its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing a context for understanding the efficacy of our compound:
- Anticancer Studies : In a study comparing various 5-oxopyrrolidine derivatives, compounds similar to our target exhibited significant cytotoxicity in A549 cells while demonstrating lower toxicity in non-cancerous cells like HSAEC1-KT . This selectivity is crucial for developing effective cancer therapies.
- Antimicrobial Screening : Another research effort screened derivatives against clinically relevant pathogens and found promising results against resistant strains, indicating potential for therapeutic applications in infectious diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
